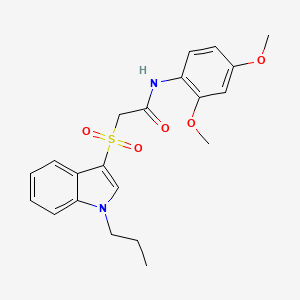

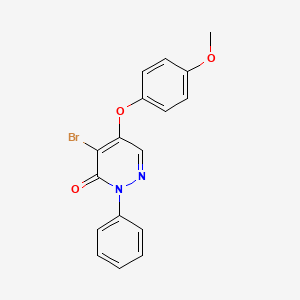

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

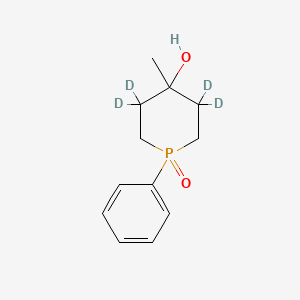

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, also known as L-768,673, is a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have a range of effects on the body.

Applications De Recherche Scientifique

VEGFR-2 Inhibition and Anticancer Activity

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide belongs to a class of sulfonamides which have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR)-2. This inhibition is significant in cancer research as it can hinder the growth and spread of tumors. A study demonstrated that certain sulfonamide derivatives, including those with a 3,4-dimethoxyphenyl moiety, exhibited notable in vitro anticancer activity against various cancer cell lines, such as hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Moreover, some derivatives displayed better activity as VEGFR-2 inhibitors compared to the reference drug dasatinib, indicating their potential as effective anticancer agents (Ghorab et al., 2016).

Fluorescent Probes for Carbonyl Compounds Detection

Compounds related to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide have been used as fluorescent probes for detecting carbonyl compounds in environmental water samples. Specifically, derivatives like 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide have shown sensitivity in tracing even low concentrations of carbonyl compounds, which include aldehydes and ketones. This application is particularly important in environmental monitoring and pollution assessment (Houdier et al., 2000).

Fluorescent Solvatochromic Dyes

Compounds with a sulfonyl group, similar to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, have been synthesized for use as fluorescent solvatochromic dyes. These dyes, due to their strong solvent-dependent fluorescence, are valuable in biological studies for understanding various events and processes. Their application in fluorescence-based assays and imaging techniques in cell biology and biochemistry is significant, providing insights into the cellular environment and molecular interactions (Diwu et al., 1997).

Antimicrobial and Enzyme Inhibitory Activities

Sulfonamide derivatives, akin to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, have been investigated for their antimicrobial properties and enzyme inhibitory activities. Studies have shown these compounds to be effective against various bacterial strains and capable of inhibiting enzymes like carbonic anhydrase. Such properties make them potential candidates for developing new antimicrobial agents and enzyme inhibitors (Darwish et al., 2014).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-4-11-23-13-20(16-7-5-6-8-18(16)23)29(25,26)14-21(24)22-17-10-9-15(27-2)12-19(17)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNALSBOLSPRKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)

![N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2957622.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)

![N-(2-chloro-4-fluorophenyl)-5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2957633.png)